molecular formula C11H10N2O3 B1339154 Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 5174-90-3

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No. B1339154
CAS RN: 5174-90-3
M. Wt: 218.21 g/mol
InChI Key: PIHWQJBFCRABCQ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry. The compound is characterized by the presence of a naphthyridine core, which is a bicyclic structure consisting of a pyridine ring fused to a naphthalene ring. This core is modified by the presence of an ester group, an ethyl group, and a ketone functionality, which contribute to its unique chemical properties and biological activity .

Synthesis Analysis

The synthesis of derivatives of ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has been reported using various methods. For instance, compounds with gastric antisecretory properties were synthesized, including derivatives with potent activity in the Shay rat model . Another study reported the synthesis of tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides, which showed protection against E. coli infections in mice . A tandem SNAr-addition-elimination reaction was used to prepare a series of N-substituted esters from ethyl 2-(2-chloronicotinoyl)acetate, demonstrating a versatile approach to these compounds . Additionally, a three-step synthesis involving Pd-catalyzed Suzuki-Miyaura coupling and Cu-catalyzed amidation reactions was used to prepare ethyl canthinone-1-carboxylates from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate .

Molecular Structure Analysis

The molecular structure of ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate derivatives has been analyzed in several studies. For example, the preparation of ethyl naphth[2,3-f]isoindole-1-carboxylate involved a cheletropic reaction and revealed that the compound existed in a 2H-form both in solution and as a solid . Structural analysis was also performed on related compounds, such as cis- and trans-ethyl naphthyridine carboxylates, which revealed details about their conformations and crystallography .

Chemical Reactions Analysis

The reactivity of ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate derivatives has been explored in the context of various chemical reactions. The Pfitzinger-type condensation was used to provide ligands containing the naphthyridine moiety, which is valuable for its electronic absorption properties and potential applications in anchoring ligands to semiconductor surfaces . Enamino esters were utilized in the transformation of diethyl acetone-1,3-dicarboxylate into poly-substituted naphthyridine carboxylates, showcasing the versatility of these compounds in heterocyclic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate derivatives have been studied to some extent. High-performance liquid chromatography was employed to determine the levels of a related compound, 1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3,7-dicarboxylic acid, in plasma and urine, indicating the importance of analytical methods in understanding the pharmacokinetics of these molecules . The antibacterial evaluation of tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters suggests that these compounds may undergo a pro-drug type of mechanism, which is significant for their potential therapeutic use .

Scientific Research Applications

Synthesis and Intermediate Applications

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate serves as an important intermediate in the synthesis of various naphthyridine derivatives. A study by Leyva-Ramos et al. (2017) demonstrated a microwave-assisted synthesis method for a related compound, ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. This method significantly reduced the reaction time and steps, highlighting the compound's utility in efficient synthesis processes (Leyva-Ramos, Leyva, Cardoso-Ortiz, & Hernández-López, 2017).

Biological Activity and Pharmaceutical Potential

The compound has been associated with significant biological activities. For instance, a study on 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives by Santilli et al. (1987) revealed their potent gastric antisecretory properties in the Shay rat model. These compounds were found to be more effective than cimetidine, a well-known drug, in reducing acid output (Santilli, Scotese, Bauer, & Bell, 1987).

Antibacterial Properties

Significant research has been conducted on the antibacterial properties of ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate derivatives. Santilli, Scotese, and Yurchenco (1975) synthesized a series of derivatives and tested them against Escherichia coli infections in mice. The results suggested a pro-drug type mechanism for these compounds, as they did not show in vitro activity but were effective in vivo (Santilli, Scotese, & Yurchenco, 1975).

Catalyzed Synthesis Methods

The compound also plays a role in the development of catalyzed synthesis methods. Sakram et al. (2018) developed a new methodology for synthesizing 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates using anhydrous iron(III) chloride as a catalyst. The synthesized compounds showed promising antibacterial and antifungal activity (Sakram, Madhu, Sonyanaik, Rambabu, Ravi, & Kurumanna, 2018).

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, has been of considerable interest to the synthetic community. Efforts are being made to develop more eco-friendly, safe, and atom-economical approaches .

properties

IUPAC Name

ethyl 2-oxo-1H-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-7-4-3-5-12-9(7)13-10(8)14/h3-6H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHWQJBFCRABCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(NC1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468671
Record name Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

CAS RN

5174-90-3
Record name Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5174-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-2 (1.53 g, 6.88 mmol, 1 equiv), diethyl malonate (2.09 mL, 13.8 mmol, 2.00 equiv), and piperidine (0.340 mL, 3.44 mmol, 0.500 equiv) in ethanol (20 mL) was heated at reflux for 16 h. The reaction mixture was allowed to cool to 23° C. The white crystals which formed were filtered and washed with ethanol (20 mL) to give 2-oxo-1,2-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester (5-3). 1H NMR (400 MHz, CDCl3) δ 11.9 (br s, 1H), 8.85 (dd, 1H, J=4.8, 1.7 Hz), 8.46 (s, 1H), 8.03 (dd, 1H, J=7.9, 1.6 Hz), 7.27 (dd, 1H, J=7.9, 4.8 Hz), 4.45 (q, 2H, J=7.1 Hz), 1.43 (t, 3H, J=7.1 Hz).
Name
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
2.09 mL
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Amino-3-pyridine carboxaldehyde (1.0 g, 8.19 mmol) was suspended in diethylmalonate (6.2 ml, 41.0 mmol) in a screw cap pressure tube. Piperidine (1.6 ml, 16.4 mmol) was added and the tube was sealed. The mixture was heated to 120° C. for 3.0 hours. The mixture was allowed to cool. The precipitate formed was filtered and washed with Et2O to yield 1.62 g (91%) of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Yield
91%

Synthesis routes and methods III

Procedure details

6.57 g (32 mmol) of 3-formyl-2-(pivaloylamino)pyridine was dissolved in ethanol (50 mL), and 10.2 g (64 mmol) of diethyl malonate and 1.6 mL (16 mmol) of pyrrolidine were added to the above solution. The resulting mixture was stirred overnight at 100° C. The reaction mixture was cooled to room temperature, and a solid precipitated therefrom was washed with ethanol. Thus, 2.2 g (yield: 32%) of the title compound was obtained as a yellow solid.
Quantity
6.57 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
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Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
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Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
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Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 5
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Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 6
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Citations

For This Compound
8
Citations
R Mahesh, AK Dhar, A Jindal… - Chemical Biology & Drug …, 2014 - Wiley Online Library
A series of novel 1,8‐naphthyridine‐3‐carboxamides as 5‐ HT 3 receptor antagonists were synthesized with an intention to explore the antidepressant activity of these compounds. The …
Number of citations: 15 onlinelibrary.wiley.com
R Mahesh, AK Dhar, A Jindal… - Canadian Journal of …, 2013 - cdnsciencepub.com
The aim of this study was to investigate the anxiolytic potential of a series of novel carboxylic acid based 1,8 naphthyridines as 5-HT 3 receptor antagonists. The pA 2 values of all the …
Number of citations: 10 cdnsciencepub.com
AK Dhar, R Mahesh, A Jindal… - Chemical Biology & …, 2014 - Wiley Online Library
1, 8‐naphthyridine‐3‐carboxylic acid analogs were synthesized and found to possess potential 5‐HT 3 receptor antagonism as well as antidepressant‐like activity. Initially, 5‐HT 3 …
Number of citations: 16 onlinelibrary.wiley.com
AG Cooper, CRM Oyagawa, JJ Manning, S Singh… - …, 2018 - pubs.rsc.org
Cannabinoid type 2 (CB2) receptor has been implicated in several diseases and conditions, however no CB2 receptor selective drugs have made it to market. The aim of this study was …
Number of citations: 13 pubs.rsc.org
AK Dhar, R Mahesh, A Jindal, S Bhatt - Archiv der Pharmazie, 2015 - Wiley Online Library
Abstract Series of piperazine analogs of naphthyridine‐3‐carboxamides and indole‐2‐carboxamides were designed using a ligand‐based approach with consideration of the …
Number of citations: 12 onlinelibrary.wiley.com
R Teodoro, D Gündel, W Deuther-Conrad… - International Journal of …, 2021 - mdpi.com
Cannabinoid receptors type 2 (CB2R) represent an attractive therapeutic target for neurodegenerative diseases and cancer. Aiming at the development of a positron emission …
Number of citations: 9 www.mdpi.com
D Gündel, W Deuther-Conrad… - Journal of Medicinal …, 2022 - ACS Publications
The cannabinoid receptor type 2 (CB2R) is an attractive target for the diagnosis and therapy of neurodegenerative diseases and cancer. In this study, we aimed at the development of a …
Number of citations: 9 pubs.acs.org
H Bregman, JR Simard, KL Andrews… - Journal of medicinal …, 2017 - ACS Publications
Current pain therapeutics suffer from undesirable psychotropic and sedative side effects, as well as abuse potential. Glycine receptors (GlyRs) are inhibitory ligand-gated ion channels …
Number of citations: 38 pubs.acs.org

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